BenchChemオンラインストアへようこそ!

Galanthaminone hydrobromide

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease research

Galanthaminone hydrobromide (CAS 690959-38-7) is the hydrobromide salt of (–)-narwedine, a tetracyclic Amaryllidaceae alkaloid with the systematic name (4aS,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzofuro[3a,3,2-ef]benzazepin-6-one hydrobromide (1:1). It is structurally defined by a ketone group at the C-6 position, distinguishing it from the secondary alcohol of the parent drug galanthamine.

Molecular Formula C17H20BrNO3
Molecular Weight 366.2 g/mol
CAS No. 690959-38-7
Cat. No. B3279304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanthaminone hydrobromide
CAS690959-38-7
Molecular FormulaC17H20BrNO3
Molecular Weight366.2 g/mol
Structural Identifiers
SMILESCN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC.Br
InChIInChI=1S/C17H19NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,14H,7-10H2,1-2H3;1H/t14-,17-;/m0./s1
InChIKeyCDYBLLXNBATMBY-RVXRQPKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galanthaminone Hydrobromide (CAS 690959-38-7): Chemical Identity, Pharmacological Class, and Procurement-Relevant Structural Features


Galanthaminone hydrobromide (CAS 690959-38-7) is the hydrobromide salt of (–)-narwedine, a tetracyclic Amaryllidaceae alkaloid with the systematic name (4aS,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-one hydrobromide (1:1) . It is structurally defined by a ketone group at the C-6 position, distinguishing it from the secondary alcohol of the parent drug galanthamine. The compound acts as a competitive, reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and is recognized both as a major oxidative metabolite of galanthamine and as the immediate biogenic precursor in its synthesis . The hydrobromide salt form is specifically employed to enhance aqueous solubility and long-term storage stability relative to the free base (CAS 510-77-0), making it the preferred physical form for accurate dosing in experimental applications [1].

Why Galanthaminone Hydrobromide Cannot Be Substituted with Generic AChE Inhibitors or Galanthamine Salts in Research and Synthesis Applications


Substituting galanthaminone hydrobromide with galanthamine hydrobromide or other in-class cholinesterase inhibitors introduces a fundamental confound: galanthaminone is approximately 560-fold less potent at AChE (IC50 = 281 µM versus 0.5 µM for galanthamine) and over 100-fold less potent at BChE (IC50 = 911 µM versus 8.5 µM) . This potency gap, first systematically quantified by Thomsen et al. (1990), demonstrated that epigalanthamine—a galanthamine diastereomer—was 130-fold weaker than the parent compound and statistically indistinguishable from galanthaminone [1]. Consequently, galanthaminone cannot serve as a functional substitute for galanthamine in pharmacological studies, nor can galanthamine replace galanthaminone when the objective is to study low-potency AChE modulation, metabolic oxidation pathways, or to employ it as a chiral intermediate in synthetic sequences. The hydrobromide salt further differentiates itself from the free base narwedine by providing markedly improved aqueous solubility, a property that directly impacts dosing accuracy and reproducibility in both in vitro and in vivo experimental workflows.

Galanthaminone Hydrobromide: Quantitative Comparator Evidence for Procurement Decision-Making


AChE and BChE Inhibitory Potency: Galanthaminone Hydrobromide vs. Galanthamine – a 560-Fold Differential

In head-to-head enzymatic assays, galanthaminone (tested as narwedine free base, the pharmacologically equivalent species in solution) exhibits profoundly weaker cholinesterase inhibition than the parent drug galanthamine. Against AChE, galanthaminone requires a 562-fold higher concentration to achieve 50% inhibition (IC50 = 281 µM vs. 0.5 µM). Against BChE, the differential is 107-fold (IC50 = 911 µM vs. 8.5 µM) [1]. The AChE selectivity ratio (BChE IC50 / AChE IC50) collapses from approximately 17-fold for galanthamine to merely 3.2-fold for galanthaminone, indicating a substantially eroded target selectivity profile [1]. Independently, the Thomsen et al. (1990) clinical pharmacology study confirmed that galanthaminone is not significantly different in AChE inhibitory potency from epigalanthamine, which itself is 130-fold less potent than galanthamine on human erythrocyte AChE [2].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease research

Synthetic Intermediate: Galanthaminone (Narwedine) as the Direct Precursor in Commercial-Scale Galanthamine Hydrobromide Production

Patent WO2007010412A2 explicitly discloses that (−)-narwedine is the biogenic precursor of (−)-galanthamine and is employed as the direct starting material for producing pharmaceutical-grade (−)-galanthamine hydrobromide [1]. The process involves kinetic resolution of racemic narwedine to yield enantiomerically enriched (−)-narwedine, followed by conversion to a (−)-narwedine-BF3 complex and subsequent reduction using L-selectride to generate (−)-galanthamine-BF3 complex, which is then converted to (−)-galanthamine hydrobromide [1]. This contrasts with galanthamine itself, which is the end-product rather than an intermediate. Narwedine's ketone functionality at C-6 provides the chemical handle for stereoselective reduction, a transformation not accessible from galanthamine's secondary alcohol.

Galanthamine synthesis Chiral resolution Process chemistry

Aqueous Solubility Enhancement: Galanthaminone Hydrobromide Salt vs. Galanthaminone Free Base

The free base galanthaminone (CAS 510-77-0) is practically insoluble in water, with a measured aqueous solubility of <0.1 mg/mL, requiring DMSO (10 mg/mL with sonication) for dissolution [1]. Formation of the hydrobromide salt (CAS 690959-38-7) converts the tertiary amine to a quaternary ammonium salt, substantially enhancing water solubility and enabling precise gravimetric dosing in aqueous experimental buffers without co-solvent interference [2]. While a directly measured mg/mL solubility figure for the hydrobromide salt is not published in the primary literature, the class-level behavior of alkaloid hydrobromide salts—including the structurally analogous galanthamine hydrobromide (soluble in water at 12 mg/mL)—supports a solubility improvement of at least two orders of magnitude over the free base [2].

Aqueous solubility Salt formulation Experimental dosing accuracy

Commercial Purity and Analytical Documentation: Verified Specifications for Galanthaminone Hydrobromide Procurement

Commercially available galanthaminone hydrobromide is supplied with verified purity specifications and supporting analytical documentation across multiple reputable vendors. Synblock offers the compound at NLT 98% purity with accompanying MSDS, NMR, HPLC, and LC-MS documentation . AKSci supplies the compound at 95% minimum purity (CAS 690959-38-7, MF: C17H20BrNO3, MW: 366.25) with downloadable SDS and Certificate of Analysis . CymitQuimica (Biosynth brand) also specifies a minimum purity of 95% . This contrasts with the free base narwedine, for which Cayman Chemical provides ≥98% purity but with acknowledged limitations in aqueous solubility (DMSO: slightly soluble, 0.1-1 mg/mL) that can complicate direct formulation . The availability of the hydrobromide salt with verified purity from multiple independent suppliers provides procurement redundancy and competitive pricing, while the provision of HPLC and NMR documentation enables direct verification of identity and purity prior to experimental use.

Compound purity Analytical characterization Quality assurance

Validated Application Scenarios for Galanthaminone Hydrobromide Based on Quantitative Differentiation Evidence


Reference Standard for AChE/BChE Enzyme Inhibition Assays Requiring a Low-Potency Control Compound

Given its approximately 560-fold weaker AChE inhibition (IC50 = 281 µM) relative to galanthamine (IC50 = 0.5 µM) , galanthaminone hydrobromide serves as an ideal low-potency control in cholinesterase inhibition screening cascades. It enables researchers to establish the lower bound of the dynamic range in dose-response experiments and to verify that observed enzyme inhibition is not due to non-specific colloidal aggregation or assay interference, which may occur at the high micromolar concentrations required for galanthaminone activity. This application is directly supported by the quantitative IC50 data from Cayman Chemical and the clinical stereoselectivity data from Thomsen et al. (1990) confirming galanthaminone's indistinguishably weak potency relative to epigalanthamine [1].

Key Starting Material for cGMP Synthesis of Galanthamine Hydrobromide Active Pharmaceutical Ingredient

Patent WO2007010412A2 defines (−)-narwedine as the immediate biogenic precursor of (−)-galanthamine, with a fully described commercial-scale process encompassing kinetic resolution, BF3 complexation, and stereoselective L-selectride reduction to yield pharmaceutical-grade (−)-galanthamine hydrobromide . Galanthaminone hydrobromide is therefore the mandatory starting material for any synthetic route to galanthamine that proceeds via the narwedine intermediate, and its procurement with documented enantiomeric purity is a regulatory prerequisite for API manufacturing under ICH Q7 guidelines. Galanthamine itself cannot fulfill this upstream role, as it is the terminal product rather than a process intermediate.

Metabolite Identification and Quantification Standard in Pharmacokinetic Studies of Galanthamine

Galanthaminone is a major oxidative metabolite of galanthamine, formed in rabbit and rat liver homogenates alongside epigalanthamine . Although only negligible quantities of galanthaminone are detected in human plasma and urine following galanthamine administration [1], the availability of high-purity galanthaminone hydrobromide (NLT 98%) with full HPLC and LC-MS documentation enables its use as a certified reference standard for LC-MS/MS method development and validation in pharmacokinetic and drug metabolism studies. This is particularly critical for studies investigating CYP2D6-mediated oxidation pathways, where galanthaminone serves as a specific marker of the ketone-forming metabolic route.

Tool Compound for Investigating Structure-Activity Relationships at the C-6 Position of the Galanthamine Scaffold

The C-6 ketone of galanthaminone, in contrast to the C-6 alcohol of galanthamine, provides a chemically distinct pharmacophoric feature that can be exploited in SAR studies of nicotinic acetylcholine receptor (nAChR) allosteric modulation . The differential effects of galanthaminone versus galanthamine N-butylcarbamate on α7 nAChRs in hippocampal neurons have been documented, suggesting that oxidation state at C-6 modulates allosteric activity at nicotinic receptors independently of AChE inhibition [1]. Galanthaminone hydrobromide, with its enhanced solubility facilitating neuronal culture dosing, is the appropriate form for such mechanistic investigations, whereas the free base would require DMSO co-solvent that may confound electrophysiological recordings.

Quote Request

Request a Quote for Galanthaminone hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.